

# key features of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

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## Compound of Interest

Compound Name:	<i>Tert-butyl trans-4-formylcyclohexylcarbamate</i>
Cat. No.:	B068527

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An In-depth Technical Guide to trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

## Introduction

Trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with an aldehyde group and a Boc-protected amine in a trans configuration, makes it a valuable synthetic intermediate. The aldehyde serves as a handle for a variety of chemical transformations, such as reductive amination and olefination, while the protected amine allows for subsequent deprotection and coupling reactions. This scaffold is a key component in the synthesis of complex molecules, including peptide mimetics and pharmacologically active agents. This document provides a technical overview of its properties, synthesis, and applications.

## Physicochemical and Spectroscopic Properties

While specific experimental data for the aldehyde is sparse in publicly available literature, properties can be inferred from its immediate precursor, the corresponding alcohol, and the closely related carboxylic acid.

Table 1: Physicochemical Properties of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde and Related Compounds

Property	trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde (Predicted)	trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid[1]	trans-4-(tert-butoxycarbonylamino)cyclohexanol[2]
CAS Number	144337-64-4	53292-89-0	111300-06-2
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>3</sub>	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	227.30 g/mol	243.30 g/mol	215.29 g/mol
Appearance	White to off-white solid	White to Almost white powder	White solid
Melting Point	Not available	183 °C	Not available
Solubility	Soluble in common organic solvents (DCM, EtOAc, MeOH)	Soluble in Methanol	Not available

Table 2: Computed Properties for Key Compounds

Property	trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate[3]
Topological Polar Surface Area (TPSA)	64.63 Å <sup>2</sup>
logP	2.24
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	1
Rotatable Bonds	2

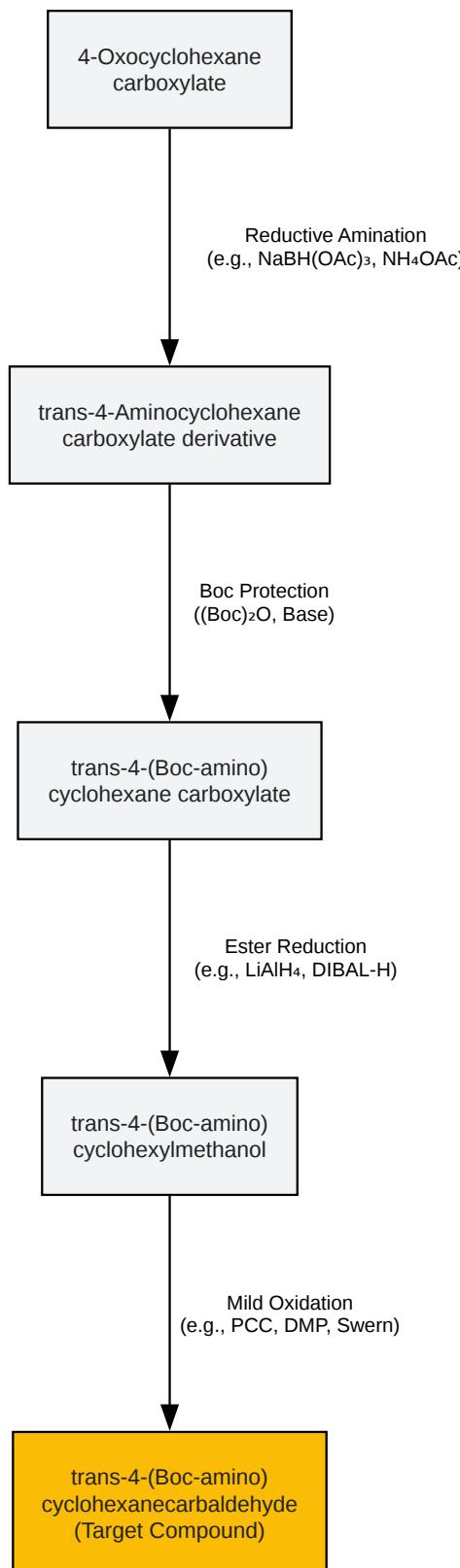
## Synthesis and Experimental Protocols

The most logical and common route to synthesize trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is through the oxidation of its corresponding

alcohol, trans-4-(tert-butoxycarbonylamino)cyclohexanol. The synthesis of this alcohol precursor typically starts from the reduction of a 4-oxocyclohexane derivative.

## Overall Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis pathway starting from a commercially available 4-oxocyclohexane carboxylate.



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Caption: General synthesis workflow for the target aldehyde.

## Experimental Protocol: Oxidation of trans-4-(tert-butoxycarbonylamino)cyclohexyl)methanol

This protocol describes a common method for the mild oxidation of the precursor alcohol to the target aldehyde using Dess-Martin Periodinane (DMP).

### Materials:

- trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

### Procedure:

- Dissolution: Dissolve trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Oxidant: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution in portions, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding a 1:1 mixture of saturated  $\text{NaHCO}_3$  and saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution. Stir

vigorously for 15-20 minutes until the layers become clear.

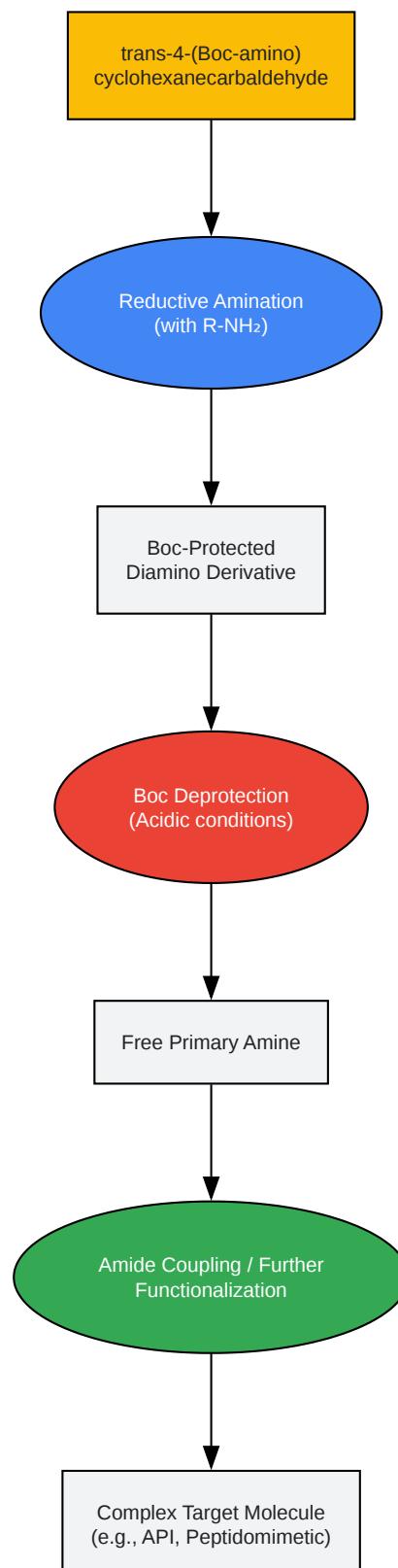
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde.

## Applications in Drug Discovery and Organic Synthesis

This compound is not typically a final drug product but rather a crucial building block. Its utility stems from the orthogonal reactivity of its functional groups.

- Intermediate for Complex Amines: The aldehyde group is readily converted into more complex functionalities. A primary application is in reductive amination, where it reacts with a primary or secondary amine to form a new C-N bond, yielding a substituted cyclohexylamine derivative. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
- Peptidomimetics: The trans-4-aminocyclohexane core is a recognized scaffold in the design of peptidomimetics.<sup>[4]</sup> It provides a rigid, non-planar structure that can mimic peptide turns or replace labile peptide bonds, often improving metabolic stability and oral bioavailability.
- Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug structures.
- Building Block for Active Pharmaceutical Ingredients (APIs): The trans-substituted cyclohexane motif is found in several APIs. For instance, the related trans-4-aminocyclohexane structure is a key intermediate in the synthesis of the antipsychotic drug cariprazine.<sup>[5]</sup> The aldehyde provides a direct route to introduce this core structure into target molecules.

The logical relationship for its primary use is outlined in the diagram below.



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